molecular formula C15H17N3O2S B2980301 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-61-0

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2980301
CAS No.: 361150-61-0
M. Wt: 303.38
InChI Key: TZRYVWRIWBGHSI-UHFFFAOYSA-N
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Description

3-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound with the molecular formula C15H17N3O2S and a molecular weight of 303.38 g/mol. This hybrid molecule features a 2,3-dihydroquinazolin-4(1H)-one core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and marketed drugs . The core structure is fused with a 2-oxopyrrolidine (pyrrolidinone) moiety via a propyl linker, creating a multi-ring system with potential for diverse biological interactions. Compounds based on the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one structure have demonstrated significant research value in pharmacological investigations, particularly in oncology. Recent studies on structurally similar 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have shown promising activity as cytotoxic agents against human colon carcinoma cell lines (LoVo and HCT-116), with certain derivatives effectively inducing apoptosis by modulating regulators like Bax and Bcl-2 and activating caspase pathways . These analogs have also been evaluated as inhibitors of key enzymatic targets involved in cancer and metabolic disorders, including α-glucosidase, α-amylase, lactate dehydrogenase A (LDHA), and cyclooxygenase-2 (COX-2) . The integration of the 2-oxopyrrolidine group, a fragment found in various nootropic and psychoactive agents, may impart additional physicochemical or pharmacological properties, making this compound a versatile building block for further chemical exploration and biological screening in hit-to-lead optimization campaigns . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-7-3-8-17(13)9-4-10-18-14(20)11-5-1-2-6-12(11)16-15(18)21/h1-2,5-6H,3-4,7-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRYVWRIWBGHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Pyrrolidinone Moiety: The final step involves the alkylation of the quinazolinone-thioxo intermediate with 3-(2-oxopyrrolidin-1-yl)propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted quinazolinones and pyrrolidinones.

Scientific Research Applications

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: Apoptosis, cell cycle regulation, and immune response pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with structural modifications at positions 2 and 3 have been extensively explored. Below is a systematic comparison of the target compound with analogous molecules:

Key Observations:

Substituent Impact on Activity: The trifluoromethylphenyl group at position 3 significantly enhances antiradical activity compared to bromophenyl derivatives (e.g., 6-chloro-2-thioxo-3-(3-(trifluoromethyl)phenyl)-quinazolinone showed 4.8-fold higher activity than its bromo analog) .

Synthetic Efficiency: Cu@Py-Oxa@SPION-catalyzed click chemistry enables high yields (77–86%) and recyclability, making it superior to traditional alkylation methods . Microwave-assisted synthesis (e.g., for morpholinopropyl derivatives) reduces reaction time and improves purity compared to conventional heating .

Physicochemical Properties :

  • Piperidine and morpholine substituents increase lipophilicity (LogP >3.5), which may enhance blood-brain barrier penetration .
  • Bromophenyl derivatives exhibit high melting points (>300°C), suggesting strong crystalline packing and stability .

Biological Activity

3-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which has been associated with various pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 361150-61-0
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 528.4 °C (predicted)
  • Acidity Constant (pKa) : 11.23 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound has not yet been extensively tested in clinical settings but shows promise based on its structural analogs.

Anticancer Potential

Quinazoline derivatives are known for their anticancer properties. A study highlighted the synthesis and evaluation of 2,3-dihydroquinazolin-4(1H)-ones that demonstrated efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's thioxo group may enhance its interaction with biological targets involved in cancer progression.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound showed IC50 values indicative of strong antiproliferative activity . Further studies are necessary to establish the exact IC50 for this specific compound.

Case Studies and Research Findings

A notable study focused on the biological evaluation of quinazoline derivatives found that certain modifications led to enhanced biological activity. The introduction of specific substituents at critical positions on the quinazoline ring significantly improved their potency against targeted diseases .

CompoundActivity TypeIC50 (µg/mL)Reference
Compound AAnticancer0.05
Compound BAntimicrobialNot specified

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of quinazoline derivatives to key proteins involved in disease processes. These studies suggest that structural modifications can lead to better binding profiles and enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

  • Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves reacting thioamide intermediates with substituted pyrrolidinone derivatives under reflux conditions. For example, hydrogenation of intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one with 2-oxopyrrolidine derivatives in the presence of a palladium catalyst has been reported to yield the target compound . Optimization of reaction time, solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., 5–10 mol%) is critical for improving yield (typically 60–75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Answer : A combination of 1H/13C NMR , FT-IR , and HRMS is required:

  • 1H NMR : Verify the presence of the pyrrolidinone methylene protons (δ 2.5–3.5 ppm) and thioxo group (δ 4.0–4.5 ppm) .
  • 13C NMR : Confirm carbonyl (C=O, ~170 ppm) and thione (C=S, ~125 ppm) signals .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C=S stretch) .
  • HRMS : Match the molecular ion peak with the theoretical mass (±0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., thione-thiol equilibrium) or impurities. Strategies include:

  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray crystallography : Resolve ambiguous proton environments by determining the crystal structure .
  • Purification : Re-crystallize from ethanol/water mixtures (70:30 v/v) to remove byproducts like unreacted thioamide precursors .

Q. What experimental design principles should guide pharmacological testing of this compound?

  • Answer : Follow a split-plot design for in vitro/in vivo studies:

  • Main plots : Dose concentrations (e.g., 1–100 µM).
  • Subplots : Biological replicates (n = 4–6 per group).
  • Controls : Include vehicle (DMSO) and positive controls (e.g., known kinase inhibitors).
  • Endpoint assays : Use LC-MS/MS for metabolite profiling and ELISA for target protein quantification .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Answer :

  • Variable substituents : Modify the pyrrolidinone (e.g., 2-oxo vs. 2-thio) or quinazolinone (e.g., 4-oxo vs. 4-thione) moieties .
  • Assay conditions : Test against enzyme panels (e.g., kinases, phosphatases) using fluorescence polarization assays.
  • Data analysis : Apply multivariate regression to correlate substituent electronegativity/logP with IC50 values .

Environmental and Analytical Chemistry

Q. What methodologies are recommended for assessing the environmental fate of this compound?

  • Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method.
  • Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis at pH 4–9, photolysis under UV light).
  • Phase 3 : Use LC-HRMS to identify transformation products in simulated wastewater .

Q. How should researchers design stability studies under varying storage conditions?

  • Answer : Use a factorial design with factors:

  • Temperature (4°C, 25°C, 40°C).
  • Humidity (30%, 60%, 90% RH).
  • Light exposure (dark vs. UV light).
    • Analytical endpoints : Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 1, 3, and 6 months. Report % impurity formation using peak area normalization .

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